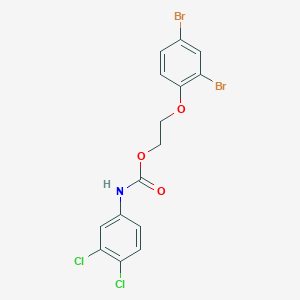
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)ethyl (3,4-dichlorophenyl)carbamate, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1950s and has since been used extensively due to its effectiveness in controlling a broad range of weeds. Diuron is a white crystalline solid that is slightly soluble in water and has a molecular weight of 277.98 g/mol.
Mechanism of Action
Diuron acts by inhibiting photosynthesis in plants. It disrupts the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This results in a decrease in the synthesis of carbohydrates, which eventually leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have a range of biochemical and physiological effects on plants, animals, and humans. In plants, it causes chlorosis, stunted growth, and reduced photosynthetic activity. In animals, it has been found to cause reproductive and developmental abnormalities, as well as damage to the liver and kidneys. In humans, it has been linked to the development of cancer, as well as reproductive and developmental abnormalities.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It is relatively inexpensive and easy to use, making it a popular choice among farmers and researchers. However, its use is also associated with a range of environmental and health risks, which must be carefully considered when conducting lab experiments.
Future Directions
There are several future directions for research on Diuron. One area of interest is the development of more effective and environmentally friendly herbicides that can replace Diuron. Another area of research is the investigation of the potential use of Diuron as a pharmaceutical agent for the treatment of cancer. Finally, there is a need for further research on the environmental and health risks associated with the use of Diuron, as well as the development of strategies to mitigate these risks.
Synthesis Methods
Diuron can be synthesized through the reaction of 2,4-dibromophenol and 3,4-dichloroaniline in the presence of potassium carbonate and copper powder. The reaction takes place in a solvent like dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The product is then purified through crystallization and recrystallization.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on aquatic and terrestrial ecosystems, as well as its potential toxicity to humans and animals. Diuron has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2Cl2NO3/c16-9-1-4-14(11(17)7-9)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUHXPSDFAIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Br)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
malonate](/img/structure/B5204822.png)
![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)


![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
